molecular formula C8H8F3N3O2 B1401748 Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine CAS No. 1311279-61-4

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine

Cat. No. B1401748
M. Wt: 235.16 g/mol
InChI Key: APCJOHPBHMWDDU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its boiling point, density, and acidity coefficient (pKa). For the similar compound, dimethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate, the predicted boiling point is 362.6±37.0 °C, the predicted density is 1.477±0.06 g/cm3, and the predicted pKa is 7.78±0.46 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Domino Reactions for Pyrazolo[3,4-b]pyridines Synthesis : Novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized via domino reactions involving the formation of two C–C and one C–N bonds in a one-pot operation, highlighting the compound's role in creating pyrazolo[3,4-b]pyridines with potential biological activity (Gunasekaran, Prasanna, & Perumal, 2014).
  • 1,3-Dipolar Cycloaddition Reactions : The study on nitropyridyl isocyanates, including 5-nitropyridin-2-yl isocyanate, in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides, revealed the formation of tetrazolinones and substituted amines, demonstrating its versatility in organic synthesis (Holt & Fiksdahl, 2007).

Material Science and Catalysis

  • Ruthenium Nitrosyl Complexes : Research involving ruthenium nitrosyl complexes with dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine as a ligand component has been studied for its electronic structure and reactivity, indicating potential applications in photorelease and scavenging of NO, which could be relevant in medicinal chemistry and materials science (Giri et al., 2020).

Molecular Biology and Biochemistry

  • DNA Cleavage Studies : Ni(II) and Zn(II) complexes synthesized from isomeric pyridyl tetrazole ligands, including derivatives of dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine, have shown significant nuclease activity in the presence of H2O2, suggesting potential applications in molecular biology and as tools for studying DNA interactions (Babu et al., 2017).

properties

IUPAC Name

N,N-dimethyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(14(15)16)3-5(4-12-7)8(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCJOHPBHMWDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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